molecular formula C16H33ISn B14260748 Tributyl(4-iodobut-1-en-1-yl)stannane CAS No. 208164-59-4

Tributyl(4-iodobut-1-en-1-yl)stannane

Cat. No.: B14260748
CAS No.: 208164-59-4
M. Wt: 471.0 g/mol
InChI Key: BJZFGHOUISHDLH-UHFFFAOYSA-N
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Description

Tributyl(4-iodobut-1-en-1-yl)stannane is an organotin compound with the molecular formula C16H33ISn. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its use in various organic synthesis reactions due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4-iodobut-1-en-1-yl)stannane can be synthesized through several methods. One common approach involves the reaction of tributylstannyl lithium with 4-iodobut-1-ene. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-iodobut-1-en-1-yl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin compounds.

    Reduction Reactions: Reduction of the compound can lead to the formation of tin hydrides or other reduced organotin species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and alkoxides (e.g., NaOEt). These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various organotin halides, while oxidation reactions can produce tin oxides.

Scientific Research Applications

Tributyl(4-iodobut-1-en-1-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions, which are valuable for forming carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.

    Industry: It is used in the production of various organotin compounds, which have applications in catalysis, materials science, and polymer chemistry.

Mechanism of Action

The mechanism by which tributyl(4-iodobut-1-en-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating various chemical transformations. The pathways involved include the formation of organotin intermediates, which can undergo further reactions to yield the desired products.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Known for its use as a radical reducing agent.

    Tributyltin Chloride: Commonly used in organic synthesis and as a biocide.

    Tributyltin Oxide: Used as a catalyst and in the production of other organotin compounds.

Uniqueness

Tributyl(4-iodobut-1-en-1-yl)stannane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other organotin compounds. This makes it particularly useful in substitution reactions and as a precursor for more complex organotin derivatives.

Properties

CAS No.

208164-59-4

Molecular Formula

C16H33ISn

Molecular Weight

471.0 g/mol

IUPAC Name

tributyl(4-iodobut-1-enyl)stannane

InChI

InChI=1S/C4H6I.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-2H,3-4H2;3*1,3-4H2,2H3;

InChI Key

BJZFGHOUISHDLH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCCI

Origin of Product

United States

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